N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core with dual 4-fluorophenyl substituents. The spiro architecture at the indoline-3 position and the presence of electron-withdrawing dioxo groups in the thiazolidin ring likely influence its conformational rigidity and biological interactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O3S/c25-15-5-9-17(10-6-15)27-21(30)13-28-20-4-2-1-3-19(20)24(23(28)32)29(22(31)14-33-24)18-11-7-16(26)8-12-18/h1-12H,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRVHLAYMXPGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro-indoline-thiazolidine framework, which is known to influence its biological properties. The presence of fluorine atoms is often associated with enhanced pharmacokinetic profiles and increased binding affinity to biological targets.
Research indicates that compounds with similar structures may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many fluorinated compounds act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing pro-inflammatory cytokines such as TNFα .
- Anticancer Activity : Compounds derived from similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Pharmacological Effects
The pharmacological profile of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNFα release | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Targeting MAPK pathways |
Case Studies
- Anti-inflammatory Studies : In vitro studies have shown that compounds with similar structures can significantly reduce the secretion of pro-inflammatory cytokines in human cell lines. For example, a study demonstrated that dual inhibition of p38 MAPK and PDE4 led to a synergistic reduction in TNFα levels in rodent models .
- Anticancer Research : A series of derivatives based on the indoline-thiazolidine scaffold were evaluated for their anticancer properties. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .
- Enzyme Inhibition Profiles : Research has highlighted the ability of similar compounds to inhibit key enzymes involved in cancer progression and inflammation. For instance, compounds targeting the MAPK pathway have been shown to effectively reduce tumor growth in preclinical models .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s spiro[indoline-3,2'-thiazolidin] scaffold distinguishes it from related derivatives. Key comparisons include:
Key Observations :
- Thiazolidin vs. Pyrrolidine Cores: Spiro-thiazolidin derivatives (e.g., compound 4d) exhibit anti-inflammatory and antibacterial activities, while pyrrolidine-based analogs () are structurally characterized but lack reported bioactivity . The thiazolidinone ring’s electron-deficient nature may enhance interactions with biological targets.
- Fluorophenyl Substituents : Fluorination at the phenyl rings is recurrent in bioactive spiro compounds (e.g., ), suggesting improved metabolic stability and target affinity via hydrophobic interactions .
Pharmacophore Analysis and Substituent Effects
- Acetamide Linkage : Present in the target compound and analogs (e.g., ), this group may act as a hydrogen-bond acceptor, critical for target binding .
- Dioxo Groups : The 2,4'-dioxo configuration in the thiazolidin ring may increase electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
